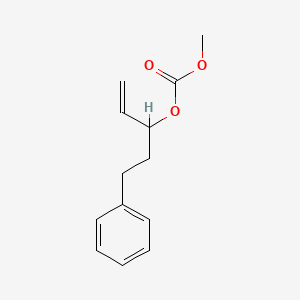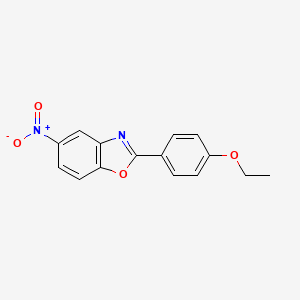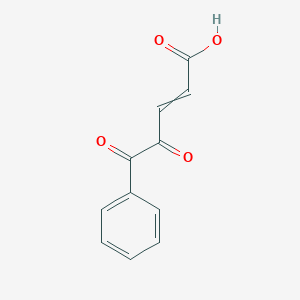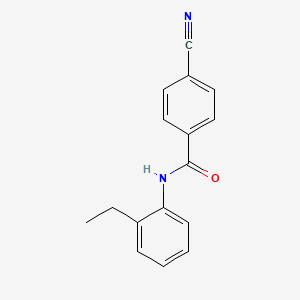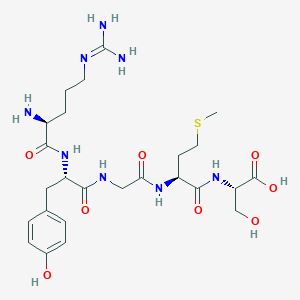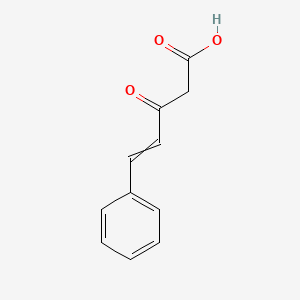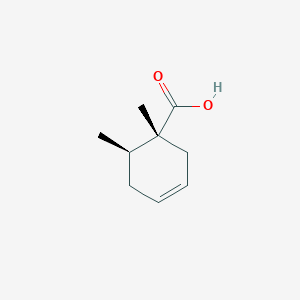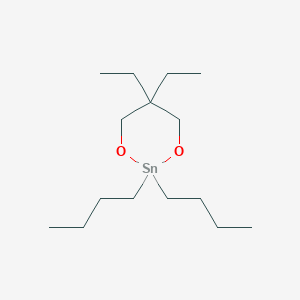
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane is an organotin compound with the molecular formula C15H32O2Sn. It is characterized by its unique structure, which includes two butyl groups and two ethyl groups attached to a dioxastanninane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane typically involves the reaction of dibutyltin oxide with diethyl carbonate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the dioxastanninane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different alkyl or aryl groups .
Scientific Research Applications
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions, biological systems, or industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane: Similar structure but with methyl groups instead of ethyl groups.
2,2-Dibutyl-1,3,2-dioxastanninane: Lacks the ethyl groups, resulting in different chemical properties.
2,2-Dibutyl-4,4,6-trimethyl-1,3,2-dioxastanninane: Contains additional methyl groups, leading to variations in reactivity.
Uniqueness
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
350501-30-3 |
|---|---|
Molecular Formula |
C15H32O2Sn |
Molecular Weight |
363.12 g/mol |
IUPAC Name |
2,2-dibutyl-5,5-diethyl-1,3,2-dioxastanninane |
InChI |
InChI=1S/C7H14O2.2C4H9.Sn/c1-3-7(4-2,5-8)6-9;2*1-3-4-2;/h3-6H2,1-2H3;2*1,3-4H2,2H3;/q-2;;;+2 |
InChI Key |
ZQYNKGPCUCDBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(OCC(CO1)(CC)CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


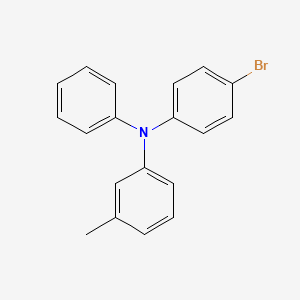
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)
![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)

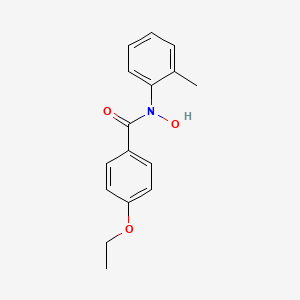
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
